molecular formula C10H14N2O4 B2539284 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol CAS No. 1428760-67-1

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol

Cat. No.: B2539284
CAS No.: 1428760-67-1
M. Wt: 226.232
InChI Key: XMHWIPPLQOSERJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is an organic compound characterized by the presence of both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with 2-aminoethanol under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-aminoethanol attacks the carbonyl carbon of 4-nitrobenzaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Formation of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)acetone.

    Reduction: Formation of 2-(2-Hydroxyethylamino)-1-(4-aminophenyl)ethanol.

    Substitution: Formation of 2-(2-Chloroethylamino)-1-(4-nitrophenyl)ethanol.

Scientific Research Applications

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and nitro groups enable the compound to participate in hydrogen bonding and electron transfer processes, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethylamino)-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.

    2-(2-Chloroethylamino)-1-(4-nitrophenyl)ethanol: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol, also known as N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol, is an organic compound with significant potential in pharmaceutical applications. This compound features a hydroxyethylamino group and a nitrophenyl moiety, contributing to its diverse biological activities. Its molecular formula is C12H16N2O4C_{12}H_{16}N_{2}O_{4}, and it is characterized by its bright yellow color, often utilized in dyeing processes as well as in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its interaction with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Potential Biological Targets

  • Enzymatic Interactions : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may interact with cellular receptors, influencing intracellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which are summarized below:

Activity Description
Anticancer Activity Demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lymphoma cells at micromolar concentrations .
Antimicrobial Properties Exhibits antimicrobial activity against certain bacterial strains, suggesting potential as an antibacterial agent.
Pharmacokinetics High gastrointestinal absorption indicates good bioavailability when administered orally.

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that derivatives of compounds related to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a derivative was reported to have an IC50 value of approximately 13 µM against K562 leukemia cells .
  • Synergistic Effects with Other Compounds : Research indicates that combining this compound with other pharmacologically active agents could enhance its anticancer efficacy. For example, the compound showed potential when used in conjunction with glucocorticoid receptor antagonists in silico, suggesting a synergistic mechanism of action .
  • Chemical Reactivity Studies : The nitro group of the compound can be reduced to an amino group, enhancing its reactivity and potential for forming stable complexes with biomolecules. This transformation can lead to altered biological activity and increased therapeutic potential.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-6-5-11-7-10(14)8-1-3-9(4-2-8)12(15)16/h1-4,10-11,13-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHWIPPLQOSERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNCCO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 2-(4-nitro-phenyl)-oxirane (24.1 g, 0.15 mol) in ethanolamine (500 mL) was stirred at 40° C. for 2 h, then room temperature for 18 h. The reaction was partitioned between ethyl acetate (200 mL) and water (200 mL) and the aqueous layer was extracted with ethyl acetate (4×100 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated. The residue was triturated with acetonitrile and collected to give the title compound (19.80 g, 0.09 mmol, 60%) as a white solid. ESMS m/z 227 (M+H)+;
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
60%

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